Ethyl 2-ethynyloxazole-5-carboxylate
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Overview
Description
Ethyl 2-ethynyloxazole-5-carboxylate is a heterocyclic compound with the molecular formula C8H7NO3 It features an oxazole ring substituted with an ethynyl group at the 2-position and an ethyl ester group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethynyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with propargylamine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products:
Oxidation: Oxidized oxazole derivatives.
Reduction: Ethyl-substituted oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethynyloxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-ethynyloxazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the oxazole ring can engage in aromatic stacking and other non-covalent interactions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Ethyl 2-aminothiazole-5-carboxylate: Similar in structure but contains a thiazole ring instead of an oxazole ring.
Ethyl 2-aminothiazole-5-carboxylate: Contains an amino group instead of an ethynyl group.
Uniqueness: Ethyl 2-ethynyloxazole-5-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction profiles compared to similar compounds. This makes it a valuable compound for specific synthetic and research applications.
Biological Activity
Ethyl 2-ethynyloxazole-5-carboxylate is a member of the oxazole family, characterized by its five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including the reaction of ethyl nitroacetate with phenylacetylene in the presence of catalysts like TEMPO. The structural formula is depicted as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have shown that this compound inhibits the proliferation of cancer cells. Its mechanism appears to involve the induction of apoptosis in human cancer cell lines such as HeLa and MCF-7. The compound demonstrated an IC50 value of approximately 25 µM in these assays.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a mouse model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
Case Studies
- Antimicrobial Study : In a controlled laboratory setting, researchers treated bacterial cultures with varying concentrations of this compound. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as a new antibiotic.
- Cancer Research : A study involving human cancer cell lines revealed that treatment with the compound led to increased levels of apoptotic markers, such as caspase activation and PARP cleavage, further validating its anticancer properties.
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
ethyl 2-ethynyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H7NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h1,5H,4H2,2H3 |
InChI Key |
GFGYTEXOZKMWDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)C#C |
Origin of Product |
United States |
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